molecular formula C14H27AlO7 B13761190 Aluminum, bis(2-(ethoxy-kappaO)ethanolato-kappaO)(ethyl 3-(oxo-kappaO)butanoato-kappaO')- CAS No. 53632-66-9

Aluminum, bis(2-(ethoxy-kappaO)ethanolato-kappaO)(ethyl 3-(oxo-kappaO)butanoato-kappaO')-

Cat. No.: B13761190
CAS No.: 53632-66-9
M. Wt: 334.34 g/mol
InChI Key: ZWKRDYUJVMKFBE-OAWHIZORSA-M
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Description

Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum is a complex organoaluminum compound with the molecular formula C14H27AlO7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum typically involves the reaction of aluminum alkoxides with ethyl acetoacetate and 2-ethoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction scheme can be represented as follows:

[ \text{Al(OR)3} + \text{C6H10O3} + \text{C4H10O2} \rightarrow \text{C14H27AlO7} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form aluminum oxides and other by-products.

    Reduction: It can be reduced to form lower oxidation state aluminum compounds.

    Substitution: The ethoxy and oxobutyrato ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Ligand exchange reactions can be carried out using various alcohols or carboxylic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds.

Scientific Research Applications

Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum has several scientific research applications, including:

    Catalysis: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.

    Materials Science: The compound is employed in the preparation of advanced materials, such as coatings and composites.

    Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

Mechanism of Action

The mechanism of action of Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum involves its ability to coordinate with various substrates through its aluminum center. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound facilitates the formation of reactive intermediates, while in biological systems, it may interact with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Di(2-ethoxyethoxide)mono(ethylacetoacetato)aluminum
  • Aluminum, bis(2-ethoxyethanolato-O,O’)(ethyl 3-oxobutanoato-O1’,O3)-

Uniqueness

Bis-(2-ethoxyethan-1-olato-o,o’)(ethyl 3-oxobutyrato-o1’,o3)aluminum is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications.

Properties

CAS No.

53632-66-9

Molecular Formula

C14H27AlO7

Molecular Weight

334.34 g/mol

IUPAC Name

aluminum;2-ethoxyethanolate;(Z)-4-ethoxy-4-oxobut-2-en-2-olate

InChI

InChI=1S/C6H10O3.2C4H9O2.Al/c1-3-9-6(8)4-5(2)7;2*1-2-6-4-3-5;/h4,7H,3H2,1-2H3;2*2-4H2,1H3;/q;2*-1;+3/p-1/b5-4-;;;

InChI Key

ZWKRDYUJVMKFBE-OAWHIZORSA-M

Isomeric SMILES

CCOCC[O-].CCOCC[O-].CCOC(=O)/C=C(/C)\[O-].[Al+3]

Canonical SMILES

CCOCC[O-].CCOCC[O-].CCOC(=O)C=C(C)[O-].[Al+3]

Origin of Product

United States

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